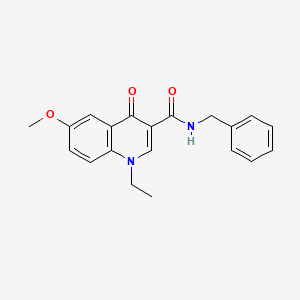
N-benzyl-1-ethyl-6-methoxy-4-oxo-1,4-dihydro-3-quinolinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-benzyl-1-ethyl-6-methoxy-4-oxo-1,4-dihydro-3-quinolinecarboxamide, also known as BE-3-17, is a synthetic compound that belongs to the quinolinecarboxamide family. This compound has gained significant attention in scientific research due to its potential applications in the treatment of various diseases, including cancer.
Mécanisme D'action
The mechanism of action of N-benzyl-1-ethyl-6-methoxy-4-oxo-1,4-dihydro-3-quinolinecarboxamide is not fully understood, but it is believed to involve the inhibition of DNA topoisomerase II, an enzyme that is essential for DNA replication and cell division. By inhibiting this enzyme, N-benzyl-1-ethyl-6-methoxy-4-oxo-1,4-dihydro-3-quinolinecarboxamide disrupts the normal cell cycle and induces cell death in cancer cells.
Biochemical and Physiological Effects:
N-benzyl-1-ethyl-6-methoxy-4-oxo-1,4-dihydro-3-quinolinecarboxamide has been shown to have several biochemical and physiological effects on cancer cells. It induces cell cycle arrest at the G2/M phase, which prevents the cells from dividing and proliferating. It also induces apoptosis, a process of programmed cell death, in cancer cells. Additionally, N-benzyl-1-ethyl-6-methoxy-4-oxo-1,4-dihydro-3-quinolinecarboxamide has been shown to inhibit the growth and migration of cancer cells, which can prevent the spread of cancer to other parts of the body.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-benzyl-1-ethyl-6-methoxy-4-oxo-1,4-dihydro-3-quinolinecarboxamide in lab experiments is its potent anti-proliferative activity against a variety of cancer cell lines. This makes it a valuable tool for studying the mechanisms of cancer cell growth and division. However, one of the limitations of N-benzyl-1-ethyl-6-methoxy-4-oxo-1,4-dihydro-3-quinolinecarboxamide is its low solubility in water, which can make it difficult to work with in certain experimental settings.
Orientations Futures
There are several future directions for the study of N-benzyl-1-ethyl-6-methoxy-4-oxo-1,4-dihydro-3-quinolinecarboxamide. One potential avenue is the development of analogs of N-benzyl-1-ethyl-6-methoxy-4-oxo-1,4-dihydro-3-quinolinecarboxamide that have improved solubility and bioavailability. Another direction is the investigation of the synergistic effects of N-benzyl-1-ethyl-6-methoxy-4-oxo-1,4-dihydro-3-quinolinecarboxamide with other cancer therapeutics, such as chemotherapy drugs. Additionally, further studies are needed to fully understand the mechanism of action of N-benzyl-1-ethyl-6-methoxy-4-oxo-1,4-dihydro-3-quinolinecarboxamide and its potential applications in the treatment of other diseases, such as autoimmune disorders.
Méthodes De Synthèse
The synthesis of N-benzyl-1-ethyl-6-methoxy-4-oxo-1,4-dihydro-3-quinolinecarboxamide involves a multi-step process that begins with the reaction of 2-ethylbenzamide with 2-chloro-6-methoxyquinoline to form N-benzyl-1-ethyl-6-methoxy-4-oxo-1,4-dihydro-3-quinolinecarboxamide. The reaction is carried out under reflux conditions in the presence of a base, such as potassium carbonate. The product is then purified using column chromatography to obtain the final compound.
Applications De Recherche Scientifique
N-benzyl-1-ethyl-6-methoxy-4-oxo-1,4-dihydro-3-quinolinecarboxamide has been extensively studied for its potential applications in cancer treatment. Several studies have shown that N-benzyl-1-ethyl-6-methoxy-4-oxo-1,4-dihydro-3-quinolinecarboxamide exhibits potent anti-proliferative activity against a variety of cancer cell lines, including breast, prostate, and colon cancer. This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, which makes it a promising candidate for further development as a cancer therapeutic agent.
Propriétés
IUPAC Name |
N-benzyl-1-ethyl-6-methoxy-4-oxoquinoline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3/c1-3-22-13-17(20(24)21-12-14-7-5-4-6-8-14)19(23)16-11-15(25-2)9-10-18(16)22/h4-11,13H,3,12H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICKRAWWZRUPUPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=O)C2=C1C=CC(=C2)OC)C(=O)NCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Ethyl-6-methoxy-4-oxo-1,4-dihydro-quinolin e-3-carboxylic acid benzylamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(4-bromobenzoyl)-2-methylnaphtho[1,2-b]furan-4,5-dione](/img/structure/B4896421.png)
![4-(3-{3-[3-(5-pyrimidinyl)phenyl]-1H-pyrazol-1-yl}propyl)morpholine](/img/structure/B4896423.png)
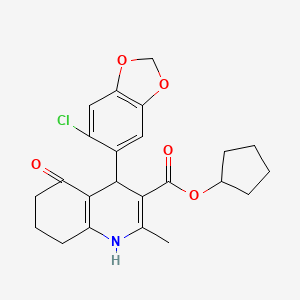
![1-acetyl-17-(4-ethylphenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B4896442.png)
![3-({1-[2-(allyloxy)benzyl]-4-piperidinyl}oxy)-N-cyclopropyl-4-methoxybenzamide](/img/structure/B4896444.png)
![N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~-(3-methoxypropyl)-N~2~-phenylglycinamide](/img/structure/B4896446.png)
![2,4-dichloro-5-{[4-(dimethylamino)benzoyl]amino}benzamide](/img/structure/B4896457.png)
![(2,3-dichlorobenzyl)methyl[2-(2-pyridinyl)ethyl]amine](/img/structure/B4896473.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-(4-chloro-3-methylphenoxy)acetamide](/img/structure/B4896481.png)
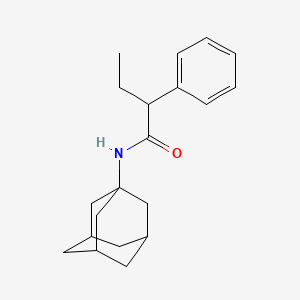
![2-[4-(2,5-dichlorophenoxy)butoxy]-1,3-dimethoxybenzene](/img/structure/B4896489.png)
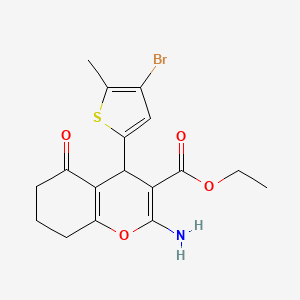
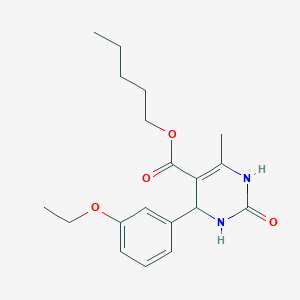
![2-(1,3-benzodioxol-5-yl)-N-ethyl-N-[(1'-methyl-1,4'-bipiperidin-4-yl)methyl]acetamide](/img/structure/B4896507.png)